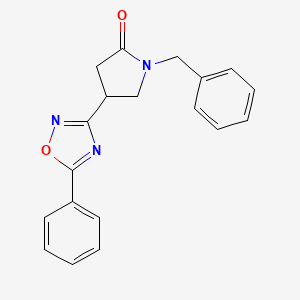
1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrrolidinone ring fused with an oxadiazole moiety, making it a versatile scaffold for chemical modifications and biological evaluations.
生化分析
Biochemical Properties
They are known to exhibit a broad range of biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Cellular Effects
Some oxadiazole derivatives have shown potent antiviral activity against Zika, dengue, Japanese encephalitis, and classical swine fever virus infections . They have also shown inhibitory potential against acetylcholinesterase (AChE), which could influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxadiazole derivatives are known to interact with various enzymes and cofactors .
准备方法
The synthesis of 1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the oxidative cyclization of N-acyl hydrazones or by the reaction of aromatic hydrazides with aromatic aldehydes.
Coupling with pyrrolidinone: The oxadiazole intermediate is then coupled with a pyrrolidinone derivative under suitable conditions, often involving the use of catalysts such as palladium or copper complexes.
化学反应分析
1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
科学研究应用
1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has been explored for various scientific research applications:
作用机制
The mechanism of action of 1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
相似化合物的比较
1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents and biological activities.
Pyrrolidinone derivatives: Compounds with variations in the pyrrolidinone ring exhibit different pharmacological properties and applications.
Benzyl-substituted heterocycles: These compounds have similar structural features but may vary in their chemical reactivity and biological effects.
生物活性
1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a compound belonging to the class of oxadiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 5-phenyl-1,2,4-oxadiazole with appropriate pyrrolidine derivatives. Various methods such as microwave-assisted synthesis have been employed to enhance yield and purity .
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
In vitro studies revealed that 1-benzyl derivatives often show enhanced cytotoxic effects compared to traditional chemotherapeutics like doxorubicin and tamoxifen. Flow cytometry assays confirmed that these compounds induce apoptosis in a dose-dependent manner.
Antibacterial Activity
The antibacterial potential of oxadiazole derivatives has also been explored:
These findings suggest that the presence of oxadiazole enhances the interaction with bacterial membranes, leading to increased antimicrobial activity.
Antifungal Activity
The antifungal properties of the compound have been less extensively studied but are promising:
| Fungal Strain | Activity Observed | Remarks |
|---|---|---|
| Candida albicans | Moderate inhibition | Requires further optimization for potency . |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Apoptosis Induction : Activation of caspase pathways and upregulation of p53 expression in cancer cells.
- Membrane Disruption : Interaction with bacterial cell membranes leading to cell lysis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in fungal metabolism.
Case Studies
A notable study evaluated the efficacy of various oxadiazole derivatives against a panel of cancer cell lines and reported that modifications in the phenyl ring significantly influenced biological activity. The introduction of electron-withdrawing groups was found to enhance cytotoxicity against MCF-7 cells .
属性
IUPAC Name |
1-benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-17-11-16(13-22(17)12-14-7-3-1-4-8-14)18-20-19(24-21-18)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNILVKOFCHILSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














